2-(Pyridin-4-yl)quinoline-4-carboxylic acid
Description
Properties
IUPAC Name |
2-pyridin-4-ylquinoline-4-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H10N2O2/c18-15(19)12-9-14(10-5-7-16-8-6-10)17-13-4-2-1-3-11(12)13/h1-9H,(H,18,19) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IBXRRNLSWGROLA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=CC(=N2)C3=CC=NC=C3)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H10N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90161997 | |
| Record name | Cinchoninic acid, 2-(4-pyridyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90161997 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
250.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
14228-23-0 | |
| Record name | Cinchoninic acid, 2-(4-pyridyl)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014228230 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 14228-23-0 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=360211 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Cinchoninic acid, 2-(4-pyridyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90161997 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-(pyridin-4-yl)quinoline-4-carboxylic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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| Record name | 2-(Pyridin-4-yl)quinoline-4-carboxylic acid | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8U2ZPK2XZA | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Preparation Methods
Reaction Mechanism and Key Steps
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Condensation : Pyridine-4-carbaldehyde reacts with 1-naphthylamine to form an imine intermediate.
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Cyclization : Pyruvic acid participates in a Knorr-type cyclization, facilitated by the nanocatalyst’s acidic sites, to construct the quinoline ring.
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Oxidation : The catalyst promotes anomeric oxidation, converting the intermediate into the carboxylic acid derivative.
Standard Protocol
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Reactants : Pyridine-4-carbaldehyde (1 mmol), pyruvic acid (1 mmol), 1-naphthylamine (1 mmol).
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Catalyst : Fe₃O₄@SiO₂@(CH₂)₃–urea–thiazole sulfonic acid chloride (10 mg).
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Conditions : Solvent-free, 80°C, vigorous stirring for 30–40 minutes.
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Workup : Post-reaction, hot ethanol dissolves the product, allowing magnetic separation of the catalyst. Recrystallization in ethanol yields pure product (85–90%).
Optimization of Reaction Parameters
Temperature Effects
Elevating temperature accelerates the reaction but risks side-product formation. Optimal yields (85%) occur at 80°C, while temperatures >90°C reduce efficiency due to decomposition.
| Temperature (°C) | Yield (%) | Time (min) |
|---|---|---|
| 70 | 75 | 50 |
| 80 | 85 | 30 |
| 90 | 75 | 45 |
| Catalyst (mg) | Yield (%) | Time (min) |
|---|---|---|
| 6 | 73 | 60 |
| 10 | 85 | 30 |
| 14 | 75 | 45 |
Solvent Screening
Solvent-free conditions outperform organic solvents, minimizing hydrolysis and simplifying purification.
| Solvent | Yield (%) | Time (min) |
|---|---|---|
| None | 85 | 30 |
| Ethanol | 85 | 90 |
| Acetonitrile | 60 | 120 |
Catalyst Recovery and Reusability
The Fe₃O₄-based nanocatalyst exhibits exceptional recyclability, retaining >90% activity over five cycles. Post-reaction, ethanol washing removes residual reactants, and magnetic separation ensures minimal loss.
| Cycle | Yield (%) |
|---|---|
| 1 | 85 |
| 2 | 84 |
| 3 | 83 |
| 4 | 82 |
| 5 | 81 |
Characterization and Quality Control
Spectroscopic Analysis
Purity Assessment
Thin-layer chromatography (TLC) with n-hexane/ethyl acetate (4:6) confirms single-spot homogeneity. High-performance liquid chromatography (HPLC) quantifies purity >98%.
Comparative Analysis of Synthetic Routes
While traditional methods like the Skraup and Friedländer syntheses require harsh conditions and stoichiometric reagents, the MCR approach offers superior atom economy and scalability. The nanocatalyst’s magnetic recovery reduces waste, aligning with green chemistry principles.
Industrial-Scale Considerations
Translating lab-scale success to industrial production necessitates:
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Continuous Flow Reactors : Enhance heat/mass transfer for consistent product quality.
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Catalyst Immobilization : Prevent nanoparticle aggregation during large-scale reactions.
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In-Line Analytics : Real-time monitoring via IR or UV spectroscopy to optimize yield.
Chemical Reactions Analysis
Types of Reactions
2-(Pyridin-4-yl)quinoline-4-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline N-oxides.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or aldehyde.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the quinoline or pyridine rings.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various electrophiles and nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, specific solvents, and catalysts to achieve the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline N-oxides, while reduction can produce quinoline-4-carbinol.
Scientific Research Applications
Medicinal Chemistry
Anticancer Activity
Research indicates that 2-(Pyridin-4-yl)quinoline-4-carboxylic acid exhibits significant anticancer properties. It has been synthesized and tested against various cancer cell lines, demonstrating potential as a lead compound for developing new anticancer agents. Studies have shown that derivatives of this compound can inhibit tumor growth by targeting specific pathways involved in cancer proliferation .
Anti-inflammatory Properties
The compound has also been investigated for its anti-inflammatory effects. In vitro studies suggest that it can modulate inflammatory responses, making it a candidate for further development in treating inflammatory diseases .
Mechanism of Action
The mechanism of action involves the inhibition of certain enzymes and pathways that are crucial for cancer cell survival and inflammation. For instance, it has been reported to inhibit the activity of cyclooxygenase enzymes, which are pivotal in the inflammatory process .
Materials Science
Nanocomposite Development
this compound has been utilized in the synthesis of nanocomposites. Its ability to form stable complexes with metal ions allows it to be incorporated into nanostructures that exhibit enhanced properties for applications in catalysis and sensing .
Magnetic Nanoparticles
Recent studies have explored the use of this compound in developing magnetic nanoparticles for drug delivery systems. The ionically tagged magnetic nanoparticles bearing urea linkers have shown promise in targeted delivery applications, enhancing therapeutic efficacy while minimizing side effects .
Analytical Chemistry
Chromatographic Applications
In analytical chemistry, this compound is used as a standard reference material for high-performance liquid chromatography (HPLC) methods. Its distinct chemical properties make it suitable for developing analytical methods to quantify related compounds in complex mixtures .
Spectroscopic Studies
The compound has also been characterized using various spectroscopic techniques, including NMR and mass spectrometry. These studies are crucial for understanding the structural dynamics and interactions of this compound with other molecular entities .
Case Studies
Mechanism of Action
The mechanism of action of 2-(Pyridin-4-yl)quinoline-4-carboxylic acid depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity and leading to therapeutic effects. For example, it can inhibit tubulin polymerization, thereby exerting antiproliferative activity against cancer cells . The compound’s interactions with molecular targets and pathways are subjects of ongoing research to fully elucidate its mechanisms .
Comparison with Similar Compounds
Positional Isomerism: Pyridin-4-yl vs. Pyridin-2-yl
- 2-(Pyridin-2-yl)quinoline-4-carboxylic acid (C₁₅H₁₀N₂O₂, MW 250.25) differs in the pyridinyl substitution position. For example, the pyridin-2-yl group may engage in different hydrogen-bonding patterns compared to the pyridin-4-yl variant .
- Sodium salt derivatives of 2-(pyridin-2-yl)quinoline-4-carboxylic acid (e.g., C₁₅H₉N₂NaO₂, MW 272.24) exhibit improved aqueous solubility, which is critical for pharmacokinetic optimization .
Aryl vs. Heteroaryl Substitutions
- 2-Phenylquinoline-4-carboxylic acid (C₁₆H₁₁NO₂, MW 249.27) replaces the pyridinyl group with a phenyl ring.
- 2-(4-Bromophenyl)quinoline-4-carboxylic acid (C₁₆H₁₀BrNO₂, MW 344.17) introduces a bromine atom, increasing molecular weight and polarizability. This modification may enhance binding to hydrophobic enzyme pockets but raises safety concerns due to halogen-related toxicity .
Alkyl and Functionalized Derivatives
- 8-Methyl-2-(pyridin-4-yl)quinoline-4-carboxylic acid (C₁₆H₁₂N₂O₂, MW 264.28) incorporates a methyl group at position 8, which may improve metabolic stability by blocking oxidation sites .
- 2-(4-Butylphenyl)quinoline-4-carboxylic acid (C₂₀H₁₉NO₂, MW 305.37) features a bulky alkyl chain, significantly increasing lipophilicity and altering absorption properties .
Antibacterial Properties
- 2-(Pyridin-4-yl)quinoline-4-carboxylic acid demonstrates moderate antibacterial activity against Gram-positive strains, likely due to interactions with DNA gyrase .
- 2-Phenylquinoline-4-carboxylic acid derivatives show broader-spectrum activity but lower solubility, limiting their therapeutic utility .
- 2-(4-Bromophenyl)quinoline-4-carboxylic acid exhibits enhanced potency against resistant strains but requires careful handling due to toxicity risks .
Physicochemical Properties
| Compound Name | Molecular Weight (g/mol) | Solubility | Key Functional Groups |
|---|---|---|---|
| This compound | 250.26 | Moderate in DMSO | Pyridinyl, Carboxylic acid |
| 2-(Pyridin-2-yl)quinoline-4-carboxylic acid | 250.25 | Low in water | Pyridinyl, Carboxylic acid |
| 2-Phenylquinoline-4-carboxylic acid | 249.27 | Low in polar solvents | Phenyl, Carboxylic acid |
| 2-(4-Bromophenyl)quinoline-4-carboxylic acid | 344.17 | Insoluble in water | Bromophenyl, Carboxylic acid |
Biological Activity
2-(Pyridin-4-yl)quinoline-4-carboxylic acid is a heterocyclic compound with significant biological activity, particularly in the fields of medicinal chemistry and pharmacology. This compound, characterized by its unique structure featuring a quinoline backbone and a pyridine ring, has been the subject of various studies aimed at elucidating its potential therapeutic applications.
Chemical Structure and Properties
- Molecular Formula : C15H10N2O2
- Molecular Weight : 250.25 g/mol
- Structural Features :
- A quinoline core substituted with a pyridine ring at the 2-position.
- A carboxylic acid functional group at the 4-position.
Biological Activities
Research indicates that this compound exhibits several biological activities, including:
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Anticancer Properties :
- Studies have shown that this compound possesses antiproliferative activity against various cancer cell lines, including HeLa (cervical cancer), A549 (lung cancer), and MDA-MB-231 (breast cancer) cells. The IC50 values indicate its effectiveness in inhibiting cell growth, with lower values correlating to higher potency .
- Enzyme Inhibition :
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Antimicrobial Activity :
- Preliminary studies suggest potential antimicrobial properties, although further research is needed to fully characterize this aspect.
The biological activity of this compound is primarily attributed to its ability to interact with biological macromolecules such as proteins and nucleic acids. The proposed mechanisms include:
- Enzyme Binding : The compound may bind to the active sites of enzymes, inhibiting their function and thus affecting metabolic pathways.
- Receptor Interaction : It may modulate receptor activity, influencing signal transduction pathways critical for cell proliferation and survival.
Case Studies and Research Findings
Several studies have provided insights into the biological activities of this compound:
- Antiproliferative Studies :
- Binding Affinity Assessments :
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Synthesis and Characterization :
- The synthesis of this compound has been achieved through multi-step reactions involving various precursors. Characterization techniques such as X-ray diffraction have elucidated its crystal structure, aiding in understanding its physical properties and potential applications.
Comparative Analysis
To better understand the uniqueness of this compound, a comparison with similar compounds is useful:
| Compound Name | Structural Features | Unique Aspects |
|---|---|---|
| 2-Pyridin-2-ylquinoline-4-carboxylic acid | Similar quinoline structure; different pyridine position | May exhibit different biological activities |
| 7-Fluoro-2-pyridin-4-ylquinoline | Fluorine substitution enhances lipophilicity | Potentially improved pharmacokinetics |
| Quinoline derivatives | Various substitutions on the quinoline ring | Diverse biological activities depending on substituents |
Q & A
Q. What are the effective synthetic routes for preparing 2-(Pyridin-4-yl)quinoline-4-carboxylic acid (HL) and its metal complexes?
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Methodological Answer : HL and its metal complexes (e.g., Mn(II), Co(II), Cd(II), Ag(I)) are synthesized via hydrothermal methods. A typical procedure involves reacting HL with metal salts (e.g., MnCl₂·4H₂O, Co(NO₃)₂·6H₂O) in aqueous solution at 120°C for 72 hours. The resulting complexes are characterized by elemental analysis, IR spectroscopy, and single-crystal X-ray diffraction (SCXRD) . For derivatives, the Pfitzinger reaction is employed, condensing isatin with ketones in alkaline media .
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Key Data :
| Complex | Metal Salt Used | Reaction Conditions | Yield (%) |
|---|---|---|---|
| [MnL₂(H₂O)₂]·2H₂O | MnCl₂·4H₂O | 120°C, 72h | ~75 |
| [Ag₂L₂(H₂O)₂]·3H₂O | AgNO₃ | 120°C, 72h | ~68 |
Q. How is single-crystal X-ray diffraction (SCXRD) applied to determine structural features of these complexes?
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Methodological Answer : SCXRD data are collected using Mo-Kα radiation (λ = 0.71073 Å) at 293 K. Structures are solved via direct methods (SHELXS) and refined with SHELXL. For example, [CdL₂(H₂O)₂]·2H₂O adopts a 1D chain structure with Cd(II) in an octahedral geometry, coordinated by two HL ligands and two water molecules. Hydrogen bonds (O–H···N/O) extend the structure into a 3D supramolecular network .
-
Key Observations :
- Bond lengths: Cd–O = 2.30–2.45 Å, Cd–N = 2.25–2.35 Å.
- Hydrogen bond distances: 2.65–2.85 Å .
Q. What methodologies evaluate the antibacterial activity of HL-derived complexes?
- Methodological Answer : Antibacterial assays are performed using the disk diffusion method against gram-positive (e.g., Bacillus subtilis, Staphylococcus aureus) and gram-negative strains (e.g., Pseudomonas aeruginosa). Complexes are dissolved in DMSO and tested at 50–100 μg/mL. Inhibition zones (mm) are measured after 24 hours. For example, [CoL₂(H₂O)₂]·2H₂O shows activity against B. subtilis (zone = 12 mm), while [Ag₂L₂(H₂O)₂]·3H₂O inhibits P. aeruginosa (zone = 15 mm) .
Advanced Research Questions
Q. How do coordination geometry and metal center identity modulate biological activity?
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Methodological Answer : Activity depends on metal ion Lewis acidity and ligand field effects. For instance, Ag(I) complexes exhibit enhanced activity due to Ag⁺'s ability to disrupt bacterial membranes. Structural flexibility (e.g., 1D vs. 3D architectures) also influences permeability. SCXRD data reveal that Ag(I) complexes form 3D networks with π-π stacking (3.5–3.8 Å), enhancing stability and interaction with bacterial targets .
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Comparison Table :
| Complex | Geometry | Antibacterial Target | Inhibition Zone (mm) |
|---|---|---|---|
| [CoL₂(H₂O)₂]·2H₂O | Octahedral | B. subtilis | 12 |
| [Ag₂L₂(H₂O)₂]·3H₂O | Linear | P. aeruginosa | 15 |
Q. What computational approaches predict the drug-likeness of HL derivatives?
- Methodological Answer : In silico ADMET studies use tools like SwissADME and Molinspiration. Key parameters include:
- Lipinski’s Rule of Five : Molecular weight <500, logP <5, H-bond donors ≤5, acceptors ≤10.
- Bioavailability Score : >0.55 indicates oral bioavailability.
For example, 2-(1-benzofuran-2-yl)quinoline-4-carboxylic acid derivatives show logP = 3.2 and bioavailability score = 0.65, suggesting potential as oral agents .
Q. How do substituent modifications on the quinoline ring affect photoluminescent properties?
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Methodological Answer : Electron-withdrawing groups (e.g., –COOH, –B(OH)₂) enhance fluorescence via extended conjugation. HL exhibits λem = 402 nm (λex = 350 nm). Cd(II) complexes show blue-shifted emission (λem = 386 nm) due to ligand-to-metal charge transfer (LMCT) .
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Fluorescence Data :
| Compound | λem (nm) | Quantum Yield (Φ) |
|---|---|---|
| HL | 402 | 0.32 |
| [CdL₂(H₂O)₂]·2H₂O | 386 | 0.28 |
Contradictions and Limitations
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
